1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride
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Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indole-4-sulfonyl chloride is an organosilicon compound that features a tert-butyldimethylsilyl group attached to an indole ring, which is further functionalized with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride typically involves the reaction of tert-butyldimethylsilyl chloride with an indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as imidazole or triethylamine in a solvent like dimethylformamide or acetonitrile . The sulfonyl chloride group can be introduced by reacting the intermediate with a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-1H-indole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Protection and Deprotection: The tert-butyldimethylsilyl group can be used as a protecting group for hydroxyl or amino functionalities, which can be removed under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dimethylformamide, acetonitrile, and tetrahydrofuran are commonly used solvents
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-indole-4-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl and amino groups in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of silicon-based materials and nanocomposites.
Photocatalysis: Acts as a precursor for the formation of photocatalytic systems for hydrogen production.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.
tert-Butyldimethylsilyl Group: Provides steric protection to reactive sites, which can be removed under specific conditions to reveal the functional group.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl Chloride: Used for similar protection purposes but lacks the indole and sulfonyl chloride functionalities.
tert-Butyldimethylsilyl Trifluoromethanesulfonate: More reactive than tert-butyldimethylsilyl chloride, used in similar applications.
Triisopropylsilyl Chloride: Another silylating agent with different steric properties.
Uniqueness
1-(tert-Butyldimethylsilyl)-1H-indole-4-sulfonyl chloride is unique due to the combination of the tert-butyldimethylsilyl group and the sulfonyl chloride group on an indole ring. This unique structure allows for specific reactivity and applications that are not possible with simpler silylating agents .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-10-9-11-12(16)7-6-8-13(11)19(15,17)18/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXIFOMHICKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-16-0 |
Source
|
Record name | 1-(tert-butyldimethylsilyl)-1H-indole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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